molecular formula C19H29N3O4 B5501788 2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide

Cat. No. B5501788
M. Wt: 363.5 g/mol
InChI Key: UFBKZAUSIVOBIX-UHFFFAOYSA-N
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Description

The compound is a part of the broader family of piperazine derivatives, which are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry. Piperazine derivatives have been extensively studied for their ability to interact with a wide range of biological targets.

Synthesis Analysis

Synthesis of piperazine derivatives often involves complex reactions including but not limited to condensation, substitution, and cyclization reactions. For example, the synthesis of similar compounds has been achieved through reactions involving key precursors such as 2,5-dimethylpiperazine and various benzyl halides or aldehydes under controlled conditions to introduce the desired substituents (Uchiyama, Kikura-Hanajiri, & Hakamatsuka, 2015).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including the compound of interest, is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This core structure is modified by various substituents that influence the compound's properties and reactivity. Techniques such as NMR and X-ray crystallography are often employed to elucidate these structures in detail.

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include nucleophilic substitutions, wherein the piperazine nitrogen atoms can act as nucleophiles, and electrophilic substitutions on the aromatic rings. The specific reactions and properties depend on the nature of the substituents attached to the piperazine ring and the adjacent aromatic systems.

Physical Properties Analysis

The physical properties of piperazine derivatives like the compound are influenced by their molecular structure. Properties such as solubility, melting point, and boiling point can vary significantly based on the nature and position of substituents on the molecule. For instance, the introduction of methoxy groups can affect the compound's polarity and, consequently, its solubility in various solvents.

Chemical Properties Analysis

Chemically, piperazine derivatives exhibit a range of behaviors due to the presence of multiple functional groups. Their chemical stability, reactivity towards acids and bases, and interactions with other molecules (e.g., through hydrogen bonding) are key areas of study. The electronic effects of substituents such as dimethoxybenzyl and diethylacetamide groups play a critical role in determining the compound's chemical properties.

References:

  • Uchiyama, N., Kikura-Hanajiri, R., & Hakamatsuka, T. (2015). A phenethylamine derivative 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3,4-methylenedioxyphenyl)methyl]ethanamine (25I-NB34MD) and a piperazine derivative 1-(3,4-difluoromethylenedioxybenzyl)piperazine (DF-MDBP), newly detected in illicit products. Forensic Toxicology, 34, 166-173. LinkThis overview provides a foundational understanding of "2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide" based on scientific research, emphasizing its synthesis, molecular structure, and inherent chemical properties. Further studies and detailed analyses are required to expand our understanding of this compound and its potential applications.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have synthesized novel compounds derived from specific precursors that exhibit significant biological activities. For instance, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds showing COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Sobolevskaya et al. (2007) isolated new compounds from the marine actinobacterium Streptomyces sp. KMM 7210, which were assessed for their cytotoxic activities (Sobolevskaya et al., 2007).

Cardiotropic Activity

Mokrov et al. (2019) synthesized a new group of compounds, analyzing their structure to influence cardiotropic actions. Among these, a specific compound demonstrated significant antiarrhythmic activity, highlighting the potential for therapeutic application in arrhythmia treatment (Mokrov et al., 2019).

Antimicrobial and Anti-Proliferative Activities

Jadhav et al. (2017) reported the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which exhibited moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017). Al-Wahaibi et al. (2021) synthesized 1,3,4-oxadiazole N-Mannich bases, showing significant antimicrobial and anti-proliferative activities, indicating their potential in treating various bacterial infections and cancer (Al-Wahaibi et al., 2021).

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

2-[1-[(3,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-5-21(6-2)18(23)12-15-19(24)20-9-10-22(15)13-14-7-8-16(25-3)17(11-14)26-4/h7-8,11,15H,5-6,9-10,12-13H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBKZAUSIVOBIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide

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